![molecular formula C15H18O3 B14183053 4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one CAS No. 915287-57-9](/img/structure/B14183053.png)
4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one is a hybrid molecule formed from eugenol and a chalcone. This compound is synthesized via cross olefin metathesis and is characterized by its unique structure, which combines the properties of both eugenol and chalcone . Eugenol is a major component of clove oil and is known for its antibacterial properties .
Métodos De Preparación
The synthesis of 4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one involves the use of Grubbs II catalyst in a cross olefin metathesis reaction. The reaction takes place at the allyl groups of eugenol and chalcone, resulting in the formation of the desired hybrid molecule . The reaction conditions are typically mild, and the process is tolerant to a wide range of organic functional groups, making it an efficient method for synthesizing hybrid molecules .
Análisis De Reacciones Químicas
4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s antibacterial properties make it a candidate for developing new antimicrobial agents.
Medicine: Its potential therapeutic effects are being explored in drug discovery programs.
Mecanismo De Acción
The mechanism of action of 4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one involves its interaction with bacterial cell membranes, leading to disruption and eventual cell death. The eugenol component is known to target the lipid bilayer of bacterial membranes, increasing permeability and causing leakage of cellular contents .
Comparación Con Compuestos Similares
Similar compounds to 4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one include other eugenol derivatives and chalcone hybrids. These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. For example, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate is another hybrid molecule synthesized via a similar method but with different starting materials and functional groups . The uniqueness of this compound lies in its combination of eugenol and chalcone, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
915287-57-9 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
4-(4-but-2-enoxy-3-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C15H18O3/c1-4-5-10-18-14-9-8-13(7-6-12(2)16)11-15(14)17-3/h4-9,11H,10H2,1-3H3 |
Clave InChI |
SIRMZSQYOMXOBI-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOC1=C(C=C(C=C1)C=CC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)
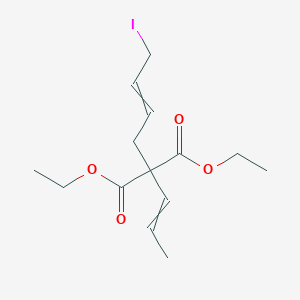

![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
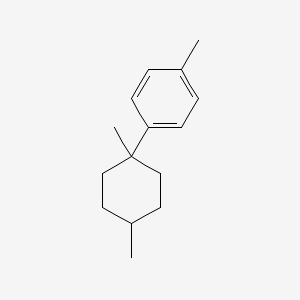
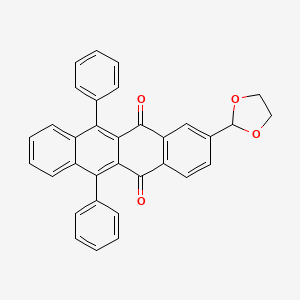
![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
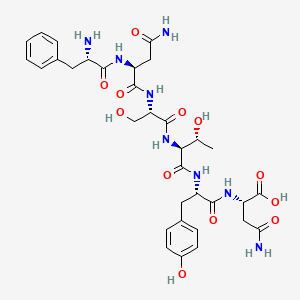
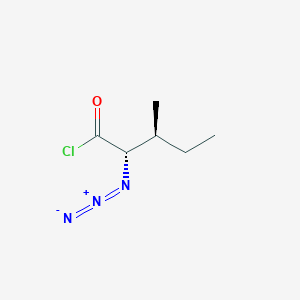
![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
